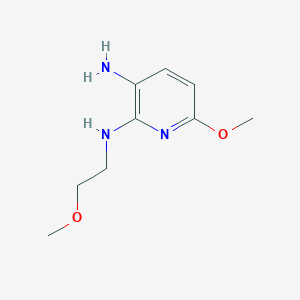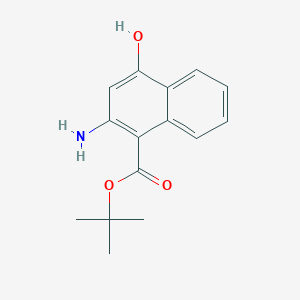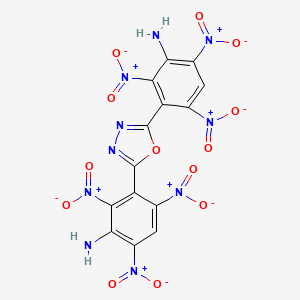
3,3'-(1,3,4-Oxadiazole-2,5-diyl)bis(2,4,6-trinitroaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- is a complex organic compound characterized by the presence of a benzenamine moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with multiple nitro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- typically involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. Common synthetic routes include the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amines, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including high-energy materials and explosives.
Wirkmechanismus
The mechanism of action of benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The 1,3,4-oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
- 3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
Benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- is unique due to its combination of a benzenamine moiety with a highly substituted 1,3,4-oxadiazole ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in high-energy materials and advanced synthetic chemistry .
Eigenschaften
CAS-Nummer |
65992-10-1 |
|---|---|
Molekularformel |
C14H6N10O13 |
Molekulargewicht |
522.26 g/mol |
IUPAC-Name |
3-[5-(3-amino-2,4,6-trinitrophenyl)-1,3,4-oxadiazol-2-yl]-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H6N10O13/c15-9-5(21(29)30)1-3(19(25)26)7(11(9)23(33)34)13-17-18-14(37-13)8-4(20(27)28)2-6(22(31)32)10(16)12(8)24(35)36/h1-2H,15-16H2 |
InChI-Schlüssel |
DKHDARWXTIFFRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C2=NN=C(O2)C3=C(C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
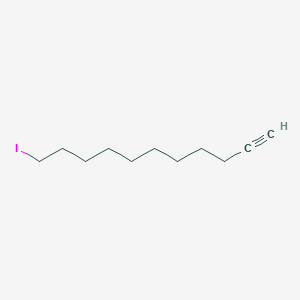
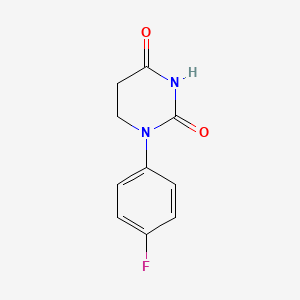
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
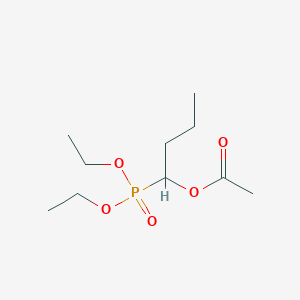
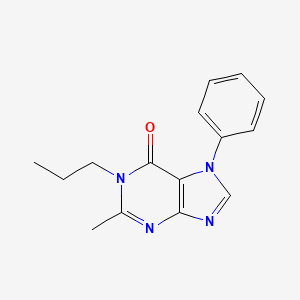
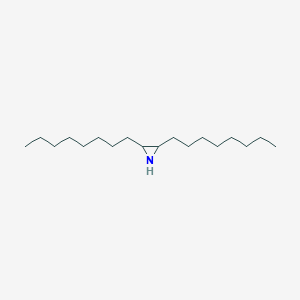

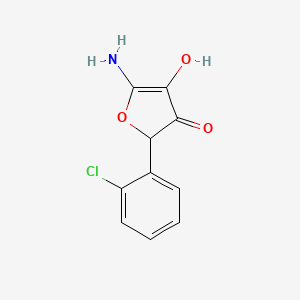
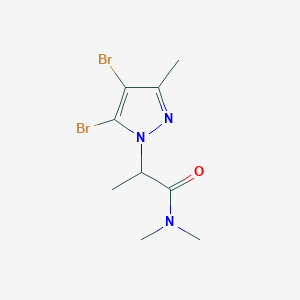
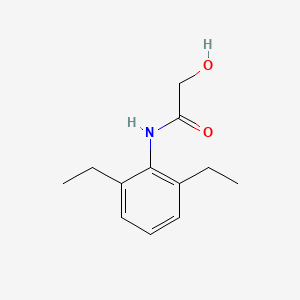
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
